4-Phenylthiazol-2-amine monohydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenylthiazol-2-amine monohydrobromide is a chemical compound that belongs to the thiazole family. Thiazoles are a class of aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in the ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylthiazol-2-amine typically involves the Hantzsch method, which is a three-step reaction process. The reaction conditions are eco-friendly and yield high purity products. The process involves the use of reagents such as thiourea and 2-bromo-1-phenylethan-1-one in boiling ethanol .
Industrial Production Methods: In industrial settings, the synthesis of 4-Phenylthiazol-2-amine monohydrobromide involves similar reaction conditions but on a larger scale. The reaction mixture is typically subjected to reduced pressure to remove solvents, and the crude product is purified using column chromatography with a silica gel eluent .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Phenylthiazol-2-amine monohydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by common reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like bromine or chlorine in an organic solvent.
Major Products Formed: The major products formed from these reactions include various substituted thiazole derivatives, which are often used in further chemical synthesis and biological studies .
Wissenschaftliche Forschungsanwendungen
4-Phenylthiazol-2-amine monohydrobromide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and antihypertensive activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Phenylthiazol-2-amine monohydrobromide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
4-Phenylthiazol-2-amine monohydrobromide can be compared with other thiazole derivatives:
Similar Compounds: 2-Aminothiazole, 4-Methylthiazole, and 2-Phenylthiazole.
Eigenschaften
CAS-Nummer |
34161-31-4 |
---|---|
Molekularformel |
C9H9BrN2S |
Molekulargewicht |
257.15 g/mol |
IUPAC-Name |
4-phenyl-1,3-thiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C9H8N2S.BrH/c10-9-11-8(6-12-9)7-4-2-1-3-5-7;/h1-6H,(H2,10,11);1H |
InChI-Schlüssel |
BRVIFECEZRXQTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N.Br |
Verwandte CAS-Nummern |
2010-06-2 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.